molecular formula C11H16N2O3 B14015655 Ethyl 4-acetamido-1,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 78052-52-5

Ethyl 4-acetamido-1,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B14015655
CAS No.: 78052-52-5
M. Wt: 224.26 g/mol
InChI Key: WUYPTXIKBIEUPB-UHFFFAOYSA-N
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Description

Ethyl 4-acetamido-1,5-dimethyl-pyrrole-2-carboxylate is a synthetic organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-acetamido-1,5-dimethyl-pyrrole-2-carboxylate typically involves the condensation of ethyl acetoacetate with an appropriate amine, followed by cyclization and acylation reactions. One common method involves the reaction of ethyl acetoacetate with 4-acetamido-1,5-dimethylpyrrole under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-acetamido-1,5-dimethyl-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-acetamido-1,5-dimethyl-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-acetamido-1,5-dimethyl-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-acetamido-1-methyl-pyrrole-2-carboxylate
  • Ethyl 4-acetamido-1,5-dimethyl-pyrrole-3-carboxylate
  • Ethyl 4-acetamido-1,5-dimethyl-pyrrole-2-carboxamide

Uniqueness

Ethyl 4-acetamido-1,5-dimethyl-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

CAS No.

78052-52-5

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

ethyl 4-acetamido-1,5-dimethylpyrrole-2-carboxylate

InChI

InChI=1S/C11H16N2O3/c1-5-16-11(15)10-6-9(12-8(3)14)7(2)13(10)4/h6H,5H2,1-4H3,(H,12,14)

InChI Key

WUYPTXIKBIEUPB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(N1C)C)NC(=O)C

Origin of Product

United States

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